![molecular formula C14H18FN3O4S B2537480 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2034398-57-5](/img/structure/B2537480.png)
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H18FN3O4S and its molecular weight is 343.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds with structural motifs similar to the query compound have been explored for their biological activities, including antimicrobial and anticancer properties. For instance, thiadiazole derivatives have shown significant inhibitory activity against various strains of bacteria and cancer cell lines. The synthesis and evaluation of these derivatives reveal their potential in medical research, particularly in developing new therapeutic agents against resistant microbial strains and various cancer types.
Mohammadhosseini et al. (2009) synthesized a series of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles and evaluated their in vitro anti-Helicobacter pylori activity, indicating the potential of thiadiazole derivatives in antimicrobial therapy (Mohammadhosseini et al., 2009).
Kohn et al. (1993) explored the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, highlighting the therapeutic potential of such compounds in neurology (Kohn et al., 1993).
Photovoltaic and Material Science Applications
The structural features of the query compound, particularly the presence of heterocyclic rings and fluorinated segments, suggest potential applications in materials science. Such compounds could be used in designing and synthesizing materials with specific electronic properties, such as those required in photovoltaic devices or as part of organic semiconductors.
- Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic properties and potential in photovoltaic efficiency modeling. This research indicates the relevance of such compounds in developing new materials for energy conversion applications (Mary et al., 2020).
properties
IUPAC Name |
2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4S/c1-17-12-5-4-10(15)7-13(12)18(23(17,20)21)9-14(19)16-8-11-3-2-6-22-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQYAFBWJUNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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